molecular formula C14H18N4 B7162034 N-[1-(2,4-dimethylpyrimidin-5-yl)ethyl]-4-methylpyridin-2-amine

N-[1-(2,4-dimethylpyrimidin-5-yl)ethyl]-4-methylpyridin-2-amine

Cat. No.: B7162034
M. Wt: 242.32 g/mol
InChI Key: OFXKTHCQYCTUBR-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylpyrimidin-5-yl)ethyl]-4-methylpyridin-2-amine is a heterocyclic compound that features both pyrimidine and pyridine rings. These structures are known for their significant roles in various biological and chemical processes. Pyrimidine derivatives, in particular, are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[1-(2,4-dimethylpyrimidin-5-yl)ethyl]-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-9-5-6-15-14(7-9)18-11(3)13-8-16-12(4)17-10(13)2/h5-8,11H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXKTHCQYCTUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C)C2=CN=C(N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylpyrimidin-5-yl)ethyl]-4-methylpyridin-2-amine typically involves the condensation of appropriate pyrimidine and pyridine precursors. One common method includes the reaction of 2,4-dimethylpyrimidine with an ethylating agent to introduce the ethyl group at the 5-position, followed by coupling with 4-methylpyridin-2-amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylpyrimidin-5-yl)ethyl]-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-[1-(2,4-dimethylpyrimidin-5-yl)ethyl]-4-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylpyrimidin-5-yl)ethyl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-dimethylpyrimidin-5-yl)ethyl]-4-methylpyridin-2-amine is unique due to its specific combination of pyrimidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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